

FT-IR and mass spectrometry analysis of (R)-(-)-2-Phenylbutyric acid

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Compound of Interest

Compound Name: (R)-(-)-2-Phenylbutyric acid

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An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of **(R)-(-)-2-Phenylbutyric Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of **(R)-(-)-2-Phenylbutyric acid**. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes visualizations of experimental workflows and molecular fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.^[1] The principle is based on the concept that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted to produce a spectrum.

Experimental Protocol: FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of **(R)-(-)-2-Phenylbutyric acid**, which is a solid at room temperature, typically involves the use of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

- Background Spectrum: Before analyzing the sample, a background spectrum is collected with no sample on the ATR crystal. This is done to subtract any absorbance from the ambient atmosphere (e.g., carbon dioxide and water vapor) and the instrument itself.[2]
- Sample Preparation: A small amount of crystalline **(R)-(-)-2-Phenylbutyric acid** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- Sample Analysis: The pressure clamp is engaged to ensure firm contact between the sample and the crystal. The sample is then scanned over a typical wavenumber range of 4000 to 400 cm^{-1} .[1] Multiple scans (e.g., 32 or 64) are often co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is converted into an absorbance or transmittance spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
- Cleaning: After the analysis, the sample is carefully removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[3]

FT-IR Data Presentation

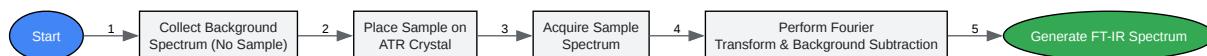
The FT-IR spectrum of 2-Phenylbutyric acid will exhibit characteristic absorption bands corresponding to its functional groups. The most significant of these are associated with the carboxylic acid moiety and the phenyl group.

Table 1: Characteristic FT-IR Absorption Bands for **(R)-(-)-2-Phenylbutyric Acid**

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
Carboxylic Acid O-H	Stretching	3300 - 2500	Broad, Strong	This very broad peak is a hallmark of hydrogen-bonded carboxylic acids and often overlaps with C-H stretching bands.[4][5][6]
Aromatic/Aliphatic C-H	Stretching	3100 - 3000 / 3000 - 2850	Medium, Sharp	Peaks for aromatic C-H are typically found just above 3000 cm ⁻¹ , while aliphatic C-H stretches are just below.
Carbonyl C=O	Stretching	1760 - 1690	Strong, Sharp	The exact position depends on dimerization through hydrogen bonding; for dimers, it is typically around 1710 cm ⁻¹ .[6]
Aromatic C=C	Stretching	1600 - 1450	Medium to Weak	A series of peaks indicating the presence of the phenyl ring.

Carboxylic Acid C-O	Stretching	1320 - 1210	Medium	
Carboxylic Acid O-H	Bending	1440 - 1395 and 950 - 910	Medium, Broad	The 1440-1395 cm ⁻¹ band can be difficult to distinguish from C-H bending bands.[4]

Visualization of FT-IR Experimental Workflow



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Caption: Workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through the analysis of fragmentation patterns.[8]

Experimental Protocol: Mass Spectrometry

A common method for the analysis of a relatively volatile organic compound like 2-Phenylbutyric acid is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- Ion Source: Electron Ionization (EI).

- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

Procedure:

- Sample Preparation: A dilute solution of **(R)-(-)-2-Phenylbutyric acid** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.^[9] For improved volatilization and to prevent issues in the GC column, the carboxylic acid may be derivatized, for instance, by converting it to its trimethylsilyl (TMS) ester.^{[10][11]}
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the GC. The high temperature of the injection port (e.g., 250 °C) vaporizes the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- Ionization: As the analyte elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), which knocks off an electron to form a positively charged molecular ion ($M^{+}\bullet$).^{[9][12]}
- Fragmentation: The high energy of EI often causes the molecular ion to be unstable, leading it to break apart into smaller, charged fragments and neutral radicals or molecules.^[12]
- Mass Analysis: The ions (molecular ion and fragments) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Mass Spectrometry Data Presentation

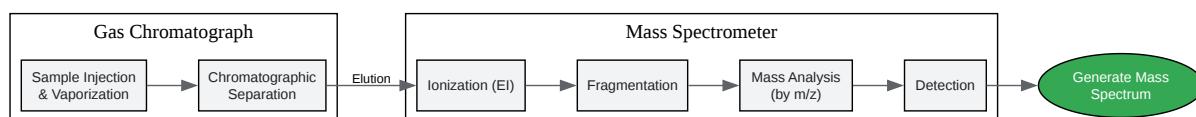
The mass spectrum of 2-Phenylbutyric acid (Molecular Weight: 164.20 g/mol) will show a molecular ion peak and several characteristic fragment ions.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of 2-Phenylbutyric Acid

m/z	Proposed Ion Structure/Identity	Notes
164	$[\text{C}_{10}\text{H}_{12}\text{O}_2]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$). Its intensity may be low due to fragmentation.
119	$[\text{M} - \text{COOH}]^+$	Loss of the carboxyl group (a mass of 45 Da). This is a common fragmentation for carboxylic acids.[13]
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion. A very common and stable fragment in the mass spectra of compounds containing a benzyl group.
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation, resulting from the loss of the side chain.

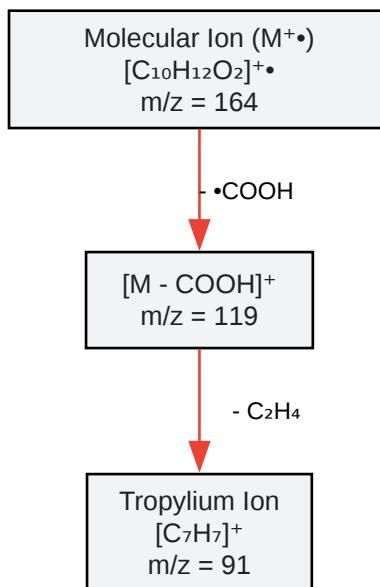
Note: The fragmentation pattern is for the underivatized molecule. Derivatization (e.g., with TMS) will lead to a different fragmentation pattern based on the new molecular weight and structure.[10]

Visualization of Mass Spectrometry Workflow and Fragmentation



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Caption: General workflow for GC-MS analysis.

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Caption: A primary fragmentation pathway for 2-Phenylbutyric acid.

Chiral Analysis Considerations

It is critical to note that standard FT-IR and MS techniques cannot differentiate between the (R) and (S) enantiomers of 2-Phenylbutyric acid as they have identical infrared spectra and mass fragmentation patterns. To perform chiral analysis and determine enantiomeric purity, specialized techniques are required. A common approach is the use of chiral chromatography (either GC or HPLC) coupled with mass spectrometry (LC-MS or GC-MS).[14][15] This involves using a chiral stationary phase in the chromatography column that interacts differently with each enantiomer, leading to their separation before they enter the mass spectrometer for detection.

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